molecular formula C18H22N2O B2670127 (E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide CAS No. 1181469-12-4

(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide

Cat. No. B2670127
CAS RN: 1181469-12-4
M. Wt: 282.387
InChI Key: RCRYGFXHODLROC-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide, also known as CCDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the N-acylhydrazone family and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Enaminoketones in Organic Synthesis

Enaminoketones and similar compounds serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. Jirkovsky (1974) discussed the preparation and halogenation of a series of N-substituted 3-amino-2-cyclohexen-1-ones and their derivatives, highlighting their reactivity and potential in synthesizing various organic compounds. These studies demonstrate the utility of enaminoketones in forming salts, enol-ketimine forms, and further reacting with phenyl isocyanates to yield substituted carboxamides and thiocarboxamides (Jirkovsky, 1974).

Catalysis and Material Science

Enaminone derivatives have been investigated for their catalytic properties and applications in material science. For example, Wang et al. (2011) reported on a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity in the hydrogenation of phenol derivatives to cyclohexanone, a key intermediate in the chemical industry (Wang et al., 2011).

Heterocyclic Synthesis

Compounds related to enaminones are pivotal in the synthesis of heterocyclic compounds. Abdel-Khalik et al. (2004) explored enaminones as building blocks for synthesizing nicotinic acid and thienopyridine derivatives, showcasing their importance in constructing pharmacologically relevant heterocycles (Abdel-Khalik et al., 2004).

Antimycobacterial Activity

Enaminone derivatives have also been synthesized and evaluated for their antimycobacterial activity, indicating their potential in drug discovery efforts against Mycobacterium tuberculosis. Sanna et al. (2002) synthesized a series of enaminone derivatives and assessed their growth inhibition of Mycobacterium tuberculosis, revealing structure-activity relationships valuable for further antitubercular drug development (Sanna et al., 2002).

properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13-8-9-15(10-14(13)2)11-16(12-19)18(21)20-17-6-4-3-5-7-17/h8-11,17H,3-7H2,1-2H3,(H,20,21)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRYGFXHODLROC-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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